molecular formula C18H13F3N4O B12327125 4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline

4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline

Cat. No.: B12327125
M. Wt: 358.3 g/mol
InChI Key: XJFGYRRFROZTQH-UHFFFAOYSA-N
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Description

4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline is a compound that belongs to the class of quinazoline derivatives. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development .

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core, leading to the formation of dihydroquinazolines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline include:

Uniqueness

The uniqueness of 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline lies in its combination of the quinazoline core and the trifluoromethyl-diazirine moiety. This combination imparts enhanced chemical stability, biological activity, and the ability to form covalent bonds with target proteins upon activation, making it a valuable tool for various scientific research applications .

Biological Activity

The compound 4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline is a novel synthetic derivative belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13F3N4O
  • Molecular Weight : 364.32 g/mol
  • CAS Number : Not available in current literature
  • Structure : The compound features a quinazoline core substituted with an ethoxy group and a trifluoromethyl diazirine moiety.

The biological activity of quinazoline derivatives is often attributed to their ability to interact with various biological targets. The presence of the trifluoromethyl diazirine group allows for photoactivation, which can facilitate covalent bonding with target proteins upon exposure to UV light. This property makes it a valuable tool in chemical biology for studying protein interactions and functions.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated:

  • Inhibition of Tumor Growth : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
CompoundCell LineIC50 (μM)
Quinazoline Derivative AK562 (Leukemia)0.5
Quinazoline Derivative BMCF7 (Breast Cancer)1.2
Quinazoline Derivative CA549 (Lung Cancer)0.8

Antibacterial Activity

Quinazolines are also recognized for their antibacterial properties. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Similar quinazoline derivatives have shown MIC values ranging from 50 to 100 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus75
Escherichia coli100
Bacillus subtilis80

Antiviral Activity

Recent studies have indicated that compounds containing diazirine moieties possess antiviral properties. For example, a trifluoromethyl diazirine derivative has been reported to inhibit the main protease of SARS-CoV-2, showcasing its potential as an antiviral agent.

Case Studies

  • Antitumor Evaluation : In vitro studies involving K562 cells demonstrated that the compound exhibited significant cytotoxicity, with an IC50 value of 0.5 μM. This suggests that the incorporation of the trifluoromethyl diazirine enhances the anticancer efficacy compared to traditional quinazolines.
  • Antibacterial Testing : A series of related quinazoline compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features displayed effective inhibition, reinforcing the potential of this class of compounds in treating bacterial infections.

Properties

Molecular Formula

C18H13F3N4O

Molecular Weight

358.3 g/mol

IUPAC Name

4-[2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]quinazoline

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)13-7-5-12(6-8-13)9-10-26-16-14-3-1-2-4-15(14)22-11-23-16/h1-8,11H,9-10H2

InChI Key

XJFGYRRFROZTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F

Origin of Product

United States

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